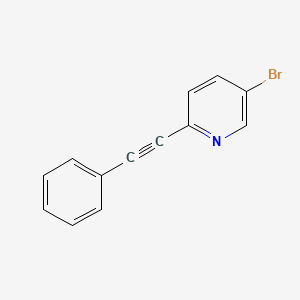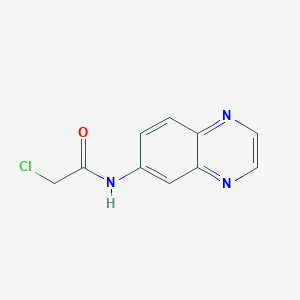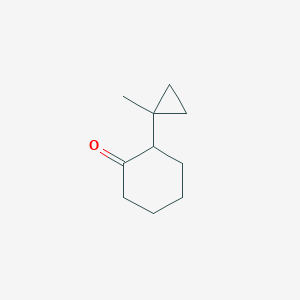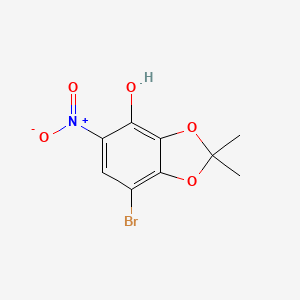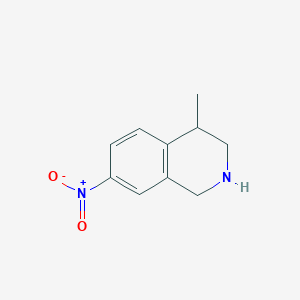
4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methyl group at the 4th position and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. The tetrahydroisoquinoline core is a significant structural motif in many natural and synthetic compounds, known for its pharmacological properties .
Méthodes De Préparation
The synthesis of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For the specific synthesis of this compound, nitration and methylation steps are incorporated into the synthetic pathway. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments to ensure consistency .
Analyse Des Réactions Chimiques
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further explored for their biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position, studied for its neuroprotective properties.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: A derivative with a nitro group at the 7th position, similar to the compound but lacking the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
179175-61-2 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-4,7,11H,5-6H2,1H3 |
Clé InChI |
OBIZZDYGPPQUAX-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

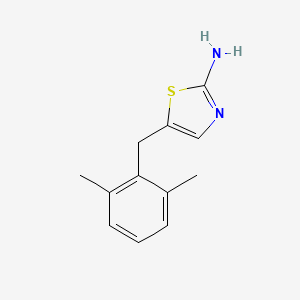
![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
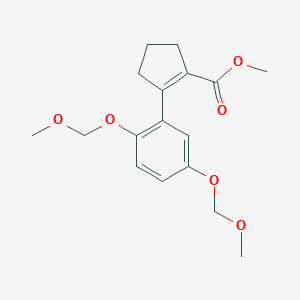
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)
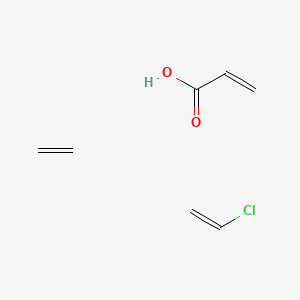
![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
